tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C14H20ClN3O2. It is a derivative of piperidine, featuring a chloropyridazine moiety and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-chloropyridazine-3-carboxylic acid and tert-butyl piperidine-4-carboxylate.
Reaction Conditions: The reaction involves coupling these two compounds under conditions that promote esterification, often using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and implementing purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or iodides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate: Similar structure but different position of the piperidine ring.
Tert-butyl 3-({: (6-chloropyridazin-3-yl)methylamino}methyl)azetidine-1-carboxylate: Contains an azetidine ring instead of piperidine(6-chloropyridazin-3-yl)methylamino}methyl ....
Tert-butyl 3-((6-chloropyridazin-3-yl)methylamino)piperidine-1-carboxylate: Similar piperidine structure but different substitution pattern.
Uniqueness: The uniqueness of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate lies in its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
2758006-21-0 |
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Molecular Formula |
C14H20ClN3O2 |
Molecular Weight |
297.8 |
Purity |
95 |
Origin of Product |
United States |
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